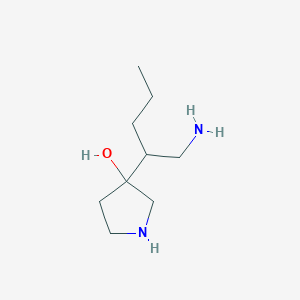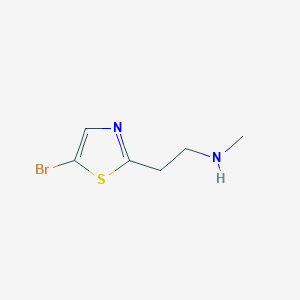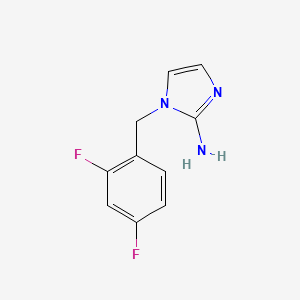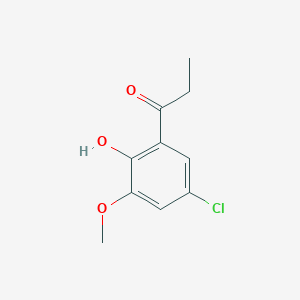
2-(Aminomethyl)-3-methylanilinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-methylanilinedihydrochloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a methylaniline core, and it is often used in research and industrial processes due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylanilinedihydrochloride typically involves the reaction of 3-methylaniline with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Starting Materials: 3-methylaniline, formaldehyde, and hydrogen chloride.
Reaction: The 3-methylaniline reacts with formaldehyde in the presence of hydrogen chloride to form the desired product.
Conditions: The reaction is usually carried out under acidic conditions, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-methylanilinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-methylanilinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-methylanilinedihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 3-(Aminomethyl)aniline
Uniqueness
2-(Aminomethyl)-3-methylanilinedihydrochloride is unique due to its specific structure, which combines an aminomethyl group with a methylaniline core. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H14Cl2N2 |
|---|---|
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-2-4-8(10)7(6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H |
Clé InChI |
WZQNIQSPLITEAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















